Basic violet 11
Overview
Description
Basic Violet 11, also known as [6-(diethylamino)-9-(2-ethoxycarbonylphenyl)xanthen-3-ylidene]-diethylazanium chloride, is a synthetic organic compound belonging to the xanthene dye family. It is widely used as a violet colorant in various applications, including textiles, inks, and biological staining. The compound is known for its vibrant violet hue and its ability to bind to biological tissues, making it useful in histological and cytological studies.
Mechanism of Action
Target of Action
Basic Violet 11, also known as Gentian Violet, is a cationic triphenylmethane dye . It is primarily used as a colorant in various applications, including scientific research, biochemistry, immunohistochemistry, histological staining, and fluorescent detection . The primary targets of this compound are proteins, enzymes, and other molecules in diverse biological samples .
Mode of Action
It is known that the dye can bind to proteins and other biological molecules, altering their structure and function . This interaction can lead to changes in the properties of the targeted molecules, potentially affecting their activity and role within the biological system .
Biochemical Pathways
These effects could potentially lead to changes in cellular function and behavior .
Pharmacokinetics
It is known that the dye is highly hydrophobic, which can influence its bioavailability . The hydrophobic nature of this compound allows it to readily partition into lipid membranes, potentially enhancing its uptake and distribution within the body .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its targets and the specific context of its use. In some cases, the dye’s interaction with its targets can lead to changes in cellular function and behavior . The specific effects can vary widely depending on the nature of the targeted molecules and the biological system in which they are present .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the dye’s hydrophobic nature can affect its solubility and distribution in different environments . Additionally, factors such as pH and temperature can potentially influence the dye’s stability and its interaction with its targets . Therefore, the environment in which this compound is used can play a crucial role in determining its action and effectiveness .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Basic Violet 11 typically involves the condensation of 3,6-bis(diethylamino)-9-phenylxanthylium chloride with ethyl chloroformate. The reaction is carried out in the presence of a base, such as sodium hydroxide, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, this compound is produced through a multi-step process that includes the following steps:
Synthesis of Intermediate Compounds: The initial step involves the synthesis of intermediate compounds, such as 3,6-bis(diethylamino)-9-phenylxanthylium chloride.
Condensation Reaction: The intermediate compounds are then subjected to a condensation reaction with ethyl chloroformate in the presence of a base.
Purification: The resulting product is purified through recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Basic Violet 11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the oxidizing agent used.
Reduction: this compound can be reduced to its leuco form, which is colorless and can be reverted to the colored form upon oxidation.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride or zinc dust in acidic conditions are used for reduction reactions.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled temperature and pH conditions.
Major Products:
Oxidation Products: Various oxidized derivatives of this compound.
Reduction Products: Leuco form of this compound.
Substitution Products: Substituted derivatives with different functional groups.
Scientific Research Applications
Basic Violet 11 has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in the synthesis of other organic compounds.
Biology: Employed in histological and cytological staining to visualize cellular structures.
Medicine: Utilized in diagnostic procedures and as a staining agent in microbiology.
Industry: Applied in the textile industry for dyeing fabrics and in the production of inks and paints.
Comparison with Similar Compounds
Basic Violet 11 is often compared with other xanthene dyes, such as Rhodamine B (Basic Violet 10) and Crystal Violet (Basic Violet 3). While all these compounds share similar structural features and applications, this compound is unique in its specific binding properties and vibrant violet hue. The following table highlights the similarities and differences between these compounds:
Compound | Structure | Applications | Unique Features |
---|---|---|---|
This compound | [6-(diethylamino)-9-(2-ethoxycarbonylphenyl)xanthen-3-ylidene]-diethylazanium chloride | Histological staining, textile dyeing | Vibrant violet hue, specific binding properties |
Rhodamine B | [9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium chloride | Fluorescent labeling, pH indicator | Strong fluorescence, used in fluorescence microscopy |
Crystal Violet | [4-[bis[4-(dimethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium chloride | Bacterial staining, antifungal agent | Antimicrobial properties, used in Gram staining |
Properties
IUPAC Name |
[6-(diethylamino)-9-(2-ethoxycarbonylphenyl)xanthen-3-ylidene]-diethylazanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N2O3.ClH/c1-6-31(7-2)21-15-17-25-27(19-21)35-28-20-22(32(8-3)9-4)16-18-26(28)29(25)23-13-11-12-14-24(23)30(33)34-10-5;/h11-20H,6-10H2,1-5H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKMUTMXUMSRKM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)OCC.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051737 | |
Record name | C.I.Basic Violet 11 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5051737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2390-63-8 | |
Record name | Rhodamine 3B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2390-63-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C.I. Basic Violet 11 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002390638 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Xanthylium, 3,6-bis(diethylamino)-9-[2-(ethoxycarbonyl)phenyl]-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I.Basic Violet 11 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5051737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-bis(diethylamino)-9-[2-(ethoxycarbonyl)phenyl]xanthylium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.486 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can Basic Violet 11 be used to study mitochondrial dynamics?
A1: While the provided research does not specifically investigate this compound for this purpose, it highlights the effectiveness of hydrophobic rhodamine analogues, HRB and HR101, in visualizing mitochondrial dynamics in living C. elegans []. These analogues demonstrate superior performance compared to classic mitochondrial stains like rhodamine 123 and rhodamine 6G. Further research is needed to determine if this compound shares similar properties and could be utilized for mitochondrial studies.
Q2: How can this compound be detected in security applications?
A2: Laser Desorption Mass Spectrometry (LDMS) allows for the direct detection and identification of this compound in security inks []. This technique is particularly useful for analyzing dyes on surfaces like paper currency and fabrics, even in the presence of other colorants. The process involves using a pulsed UV laser to desorb and ionize the dyes, which are then detected and identified using time-of-flight MS. This method eliminates the need for extraction steps, making it a valuable tool in forensic investigations and security applications.
Q3: What are the advantages of using hydrophobic rhodamine analogues like HRB and HR101 as fluorescent probes for mitochondria compared to traditional stains?
A3: Hydrophobic rhodamine analogues like HRB and HR101 offer several advantages over traditional mitochondrial stains []:
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